3-(2-Methylpropyl)-1-(piperidin-3-yl)urea 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC17670600
InChI: InChI=1S/C10H21N3O/c1-8(2)6-12-10(14)13-9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H2,12,13,14)
SMILES:
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

3-(2-Methylpropyl)-1-(piperidin-3-yl)urea

CAS No.:

Cat. No.: VC17670600

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methylpropyl)-1-(piperidin-3-yl)urea -

Specification

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name 1-(2-methylpropyl)-3-piperidin-3-ylurea
Standard InChI InChI=1S/C10H21N3O/c1-8(2)6-12-10(14)13-9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H2,12,13,14)
Standard InChI Key AIIKJMXPUDEFIR-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC(=O)NC1CCCNC1

Introduction

Chemical Identity and Structural Characteristics

3-(2-Methylpropyl)-1-(piperidin-3-yl)urea belongs to the urea family, characterized by a carbonyl group flanked by two amine moieties. Its structure comprises:

  • A piperidin-3-yl group: A six-membered heterocyclic ring with one nitrogen atom at position 3.

  • A 2-methylpropyl (isobutyl) substituent: Attached to the urea’s nitrogen at position 3.

  • A urea backbone: Serving as the central pharmacophore.

Molecular Properties

  • Molecular Formula: C₁₀H₂₁N₃O

  • Molecular Weight: 199.30 g/mol

  • IUPAC Name: 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea

  • SMILES: O=C(NC1CCCNC1)NC(C(C)C)

The stereochemistry of the piperidine ring (e.g., 3R vs. 3S configurations) may influence biological activity, though specific data for this compound remains undocumented.

Synthetic Pathways and Optimization

General Urea Synthesis Strategies

Ureas are typically synthesized via:

  • Reaction of amines with isocyanates:

    R-NH2+R’-NCOR-NH-C(O)-NH-R’\text{R-NH}_2 + \text{R'-NCO} \rightarrow \text{R-NH-C(O)-NH-R'}

    This method offers high yields under mild conditions, often catalyzed by bases like triethylamine .

  • Phosgene alternatives: Carbonyldiimidazole (CDI) or urea exchange reactions mitigate safety concerns associated with phosgene.

Proposed Synthesis for 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea

A plausible route involves:

  • Preparation of 3-amino-piperidine: Via reduction of pyridine derivatives or reductive amination.

  • Reaction with isobutyl isocyanate:

    3-Amino-piperidine+isobutyl-NCOTarget Urea\text{3-Amino-piperidine} + \text{isobutyl-NCO} \rightarrow \text{Target Urea}

    Solvents like dichloromethane or THF and catalysts (e.g., HOBt/EDC) enhance efficiency .

Industrial Scalability: Continuous flow reactors could improve reproducibility and safety for large-scale production.

Reactivity and Derivative Formation

Key Reaction Types

  • Oxidation: The urea backbone is generally stable, but the piperidine ring may undergo oxidation at the nitrogen or adjacent carbons using agents like mCPBA.

  • Alkylation/arylation: The secondary amine in piperidine could undergo further functionalization via alkyl halides or Suzuki couplings.

  • Hydrolysis: Under acidic or basic conditions, ureas may decompose to amines and CO₂, though this is kinetically slow .

Pharmacophore Modification

Introducing electron-withdrawing groups (e.g., nitro, carbonyl) to the piperidine or isobutyl chain could modulate:

  • Lipophilicity: Impacting blood-brain barrier penetration.

  • Hydrogen-bonding capacity: Altering target binding affinity.

Industrial and Research Applications

Medicinal Chemistry

  • Scaffold for lead optimization: The urea group’s versatility supports SAR studies.

  • CNS drug candidates: Piperidine moieties enhance bioavailability and brain exposure.

Material Science

  • Coordination polymers: Ureas can act as ligands for metal-organic frameworks (MOFs).

Challenges and Future Directions

Knowledge Gaps

  • In vivo pharmacokinetics: Absorption, distribution, and metabolism data are lacking.

  • Target identification: High-throughput screening is needed to elucidate primary targets.

Synthetic Innovations

  • Enantioselective synthesis: Chiral catalysts could yield stereoisomers with enhanced selectivity.

  • Green chemistry approaches: Solvent-free or catalytic methods to reduce waste.

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